2,6-Dimethyl-5-heptenal vs. Phenylacetaldehyde: Superior HII Mesophase Structural Homogeneity
In comparative solubilization studies, 2,6-dimethyl-5-heptenal at its maximum loading capacity of 10.0 wt% induced a direct transition from a lamellar phase to a homogeneous reverse hexagonal (HII) mesophase, which remained structurally stable at room temperature. By contrast, phenylacetaldehyde at its higher 12.6 wt% loading produced only a mixed-phase system comprising lamellar and cubic structures, failing to form a single, uniform HII mesophase [1]. This behavior directly impacts the reproducibility and predictability of formulations relying on HII mesophases for encapsulation and release.
| Evidence Dimension | Mesophase structural homogeneity upon maximal solubilization |
|---|---|
| Target Compound Data | 10.0 wt% loading; single HII mesophase, stable at room temperature |
| Comparator Or Baseline | Phenylacetaldehyde: 12.6 wt% loading; mixed lamellar + cubic phases, no homogeneous HII mesophase |
| Quantified Difference | 2,6-Dimethyl-5-heptenal provides a uniform HII mesophase vs. a heterogeneous multi-phasic system for phenylacetaldehyde, despite 25% lower loading capacity |
| Conditions | Binary mixtures of monoolein/water at room temperature; evaluation by cross-polarized light microscopy and SAXS |
Why This Matters
This demonstrates that, for applications requiring a well-defined reverse hexagonal mesophase (e.g., controlled delivery of food or fragrance volatiles), 2,6-dimethyl-5-heptenal is functionally superior to phenylacetaldehyde, which cannot achieve the requisite structural uniformity.
- [1] Amar-Zrihen N, Aserin A, Garti N. Food volatile compounds facilitating HII mesophase formation: solubilization and stability. J Agric Food Chem. 2011;59(10):5554-5564. doi:10.1021/jf200466e View Source
